8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine
Overview
Description
8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a benzyloxy group at the 8th position and an iodine atom at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines, thiols, or other halides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be employed.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Deiodinated imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group and the iodine atom contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites.
Comparison with Similar Compounds
- 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine
- 3-(Benzyloxy)pyridin-2-amine
- Pyrimido[1,2-a]benzimidazoles
Comparison: 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both the benzyloxy group and the iodine atom, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and binding affinities, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
3-iodo-8-phenylmethoxyimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O/c15-13-9-16-14-12(7-4-8-17(13)14)18-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJCFRKLPAJOHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722982 | |
Record name | 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-38-0 | |
Record name | 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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